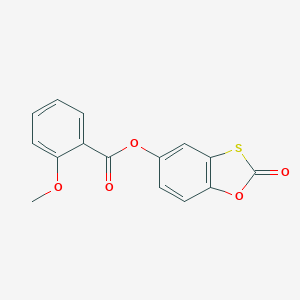

![molecular formula C13H10N2OS2 B376215 2-(甲硫基)-5-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 448230-52-2](/img/structure/B376215.png)

2-(甲硫基)-5-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of fused pyrimidines . Fused pyrimidine cores are privileged kinase scaffolds and have been extensively explored by medicinal chemists .

Synthesis Analysis

The synthesis of similar compounds involves the preparation of intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . A specific example includes the reaction of methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate with other reagents, heated to 90 °C under microwave irradiation .Chemical Reactions Analysis

The reduction of pyrimidine derivatives, such as “2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one”, can be achieved using LiAlH4, a powerful reducing agent .科学研究应用

抗结核药

2-(甲硫基)-5-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮: 衍生物已被合成并评估其作为抗结核药的潜力。 这些化合物对结核分枝杆菌 H37Ra 和牛分枝杆菌 BCG 显示出显著活性,表明它们有可能被开发为新的抗结核药物 .

神经保护和抗神经炎药

该化合物作为一系列新型三唑-嘧啶杂合物的组成部分,已被研究其神经保护和抗神经炎特性。这些特性对于治疗神经退行性疾病、缺血性中风和外伤性脑损伤至关重要。 衍生物在抑制人微胶质细胞中一氧化氮和肿瘤坏死因子-α的产生方面显示出有希望的结果 .

镇痛、抗炎和抗菌活性

2-(甲硫基)-5-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮 的衍生物已被研究其镇痛、抗炎和抗菌活性。 这些研究表明某些化合物表现出显著活性,其中一些显示出与双氯芬酸等标准药物相当的强效镇痛和抗炎作用 .

激酶抑制剂支架

该化合物已被探索作为激酶抑制剂的支架。激酶是参与各种细胞过程的酶,它们的失调与疾病相关,特别是癌症。 融合嘧啶核心,例如在2-(甲硫基)-5-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮中发现的那些,在药物化学中被认为是发现小分子激酶抑制剂的优选结构 .

作用机制

Target of Action

The primary targets of 2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease .

Mode of Action

It has been observed that the compound exhibits significant antimycobacterial activity against its targets . This suggests that the compound may interact with key proteins or enzymes within the bacteria, disrupting their normal function and leading to their death or inhibition .

Biochemical Pathways

Given its antimycobacterial activity, it is likely that the compound interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The compound has been found to exhibit very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM . This suggests that the compound is effective in inhibiting the growth of Mycobacteria at relatively low concentrations .

安全和危害

未来方向

The future directions for “2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds involve further exploration of their potential as kinase inhibitors . The patent landscape for fused pyrimidines has become very crowded, making it challenging to discover novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .

生化分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-methylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-17-13-14-11(16)10-9(7-18-12(10)15-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEXCTSHJBZREW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(4-bromophenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B376132.png)

![Ethyl 2-[(3-acetyloxybenzoyl)amino]-4-(4-bromophenyl)thiophene-3-carboxylate](/img/structure/B376133.png)

![Methyl 2-[(2-phenyl-4-quinolyl)carbonylamino]benzoate](/img/structure/B376134.png)

![Ethyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B376137.png)

![Ethyl 2-[(3-acetyloxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B376138.png)

![Ethyl 5-ethyl-2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B376139.png)

![2-Styryl-5-thiophen-2-yl-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376144.png)

![5,6-dimethyl-2-(2-phenylvinyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376145.png)

![2-amino-4-(5-methyl-2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B376148.png)

![2-amino-4-(5-bromo-2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B376149.png)

![2-(2-bromo-4,5-dimethoxyphenyl)-3H-benzo[f]chromen-3-one](/img/structure/B376150.png)

![ethyl 1-butyl-5-[(4-fluorobenzoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B376153.png)